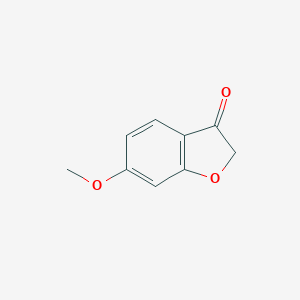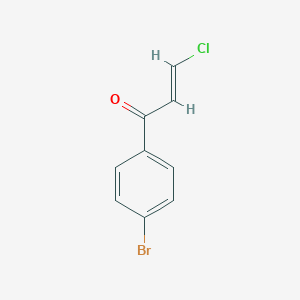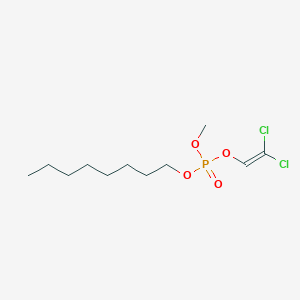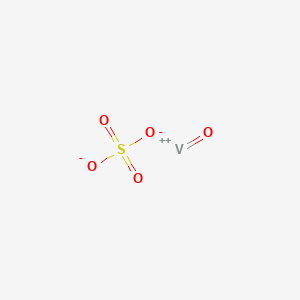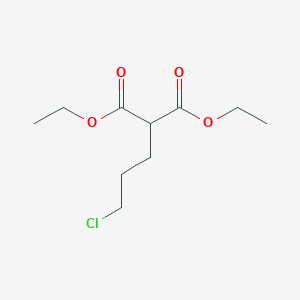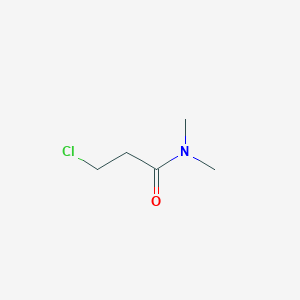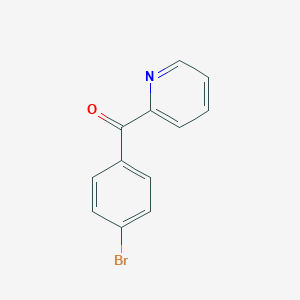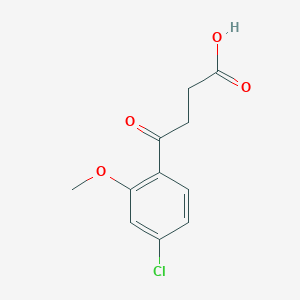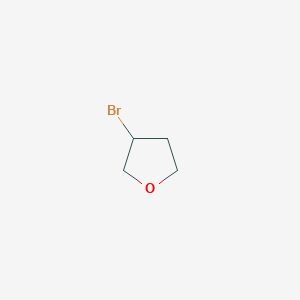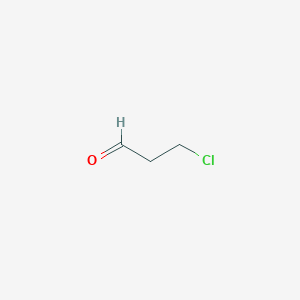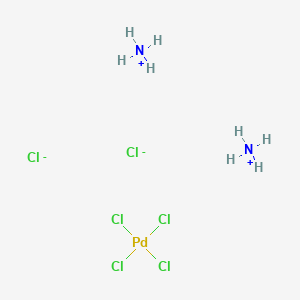
Hexacloropaladato(IV) de amonio
Descripción general
Descripción
Ammonium hexachloropalladate(IV) is an inorganic compound with the chemical formula (NH4)2PdCl6. It is a salt composed of ammonium cations and hexachloropalladate(IV) anions. This compound is known for its carmine-red crystalline appearance and is used in various chemical processes and research applications .
Aplicaciones Científicas De Investigación
Ammonium hexachloropalladate(IV) has several scientific research applications, including:
Catalysis: It is used as a precursor for palladium catalysts in various chemical reactions, including hydrogenation, carbon-carbon coupling, and oxidation reactions.
Material Science: It is used in the preparation of palladium-containing materials, such as palladium nanoparticles and thin films, which have applications in electronics and catalysis.
Analytical Chemistry: It is used in analytical techniques for the detection and quantification of palladium in various samples.
Biological Research: It is used in studies involving the interaction of palladium compounds with biological molecules and systems
Mecanismo De Acción
Target of Action
Ammonium hexachloropalladate(IV) primarily targets Creatine kinase isoenzymes . These isoenzymes play a central role in energy transduction in tissues with large, fluctuating energy demands, such as skeletal muscle, heart, brain, and spermatozoa .
Mode of Action
Ammonium hexachloropalladate(IV) reversibly catalyzes the transfer of phosphate between ATP and various phosphogens (e.g., creatine phosphate) . This interaction with its targets leads to changes in energy transduction processes within the cell .
Biochemical Pathways
It is known that the compound’s interaction with creatine kinase isoenzymes can influence energy transduction pathways, particularly in tissues with high energy demands .
Análisis Bioquímico
Biochemical Properties
Ammonium hexachloropalladate(IV) has the ability to form strong complexes with both inorganic and organic ligands . It can interact with functional groups of macromolecules, such as proteins or DNA .
Cellular Effects
Ammonium hexachloropalladate(IV) can disturb cellular equilibria and replace other essential ions . It can lead to strand breakage when binding to DNA and RNA .
Molecular Mechanism
The molecular mechanism of Ammonium hexachloropalladate(IV) involves its ability to form strong complexes with both inorganic and organic ligands . This allows it to interact with functional groups of macromolecules, such as proteins or DNA, leading to various biochemical reactions .
Metabolic Pathways
Ammonium hexachloropalladate(IV) may be involved in certain metabolic pathways
Métodos De Preparación
Ammonium hexachloropalladate(IV) can be synthesized through several methods. One common synthetic route involves the reaction of palladium(IV) chloride with ammonium chloride in an aqueous solution. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain high-purity ammonium hexachloropalladate(IV) .
Análisis De Reacciones Químicas
Ammonium hexachloropalladate(IV) undergoes various chemical reactions, including:
Reduction: It can be reduced to palladium metal using reducing agents such as zinc or hydrogen gas.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as ammonia or phosphines, under appropriate conditions.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions. Common reagents used in these reactions include zinc, hydrogen gas, ammonia, and phosphines. .
Comparación Con Compuestos Similares
Ammonium hexachloropalladate(IV) can be compared with other similar compounds, such as:
Ammonium hexachloroplatinate(IV): Similar in structure but contains platinum instead of palladium. It is used in platinum plating and other applications.
Potassium hexachloropalladate(IV): Contains potassium cations instead of ammonium cations. It is used in similar applications as ammonium hexachloropalladate(IV).
Ammonium tetrachloropalladate(II): Contains palladium in a lower oxidation state and has different chemical properties and applications
Ammonium hexachloropalladate(IV) is unique due to its specific combination of ammonium cations and hexachloropalladate(IV) anions, which gives it distinct chemical properties and applications.
Propiedades
IUPAC Name |
diazanium;hexachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLIPEAFAJNGJM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19168-23-1 | |
| Record name | Diammonium hexachloropalladate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019168231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexachloropalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does ammonium hexachloropalladate(IV) interact with cellobiohydrolase I and what are the downstream effects?
A1: Ammonium hexachloropalladate(IV) inhibits the enzymatic activity of cellobiohydrolase I (CBH I) from Trichoderma reesei in an irreversible manner. [] The inhibition is dependent on the molar ratio of palladium to CBH I. At a 100:1 molar ratio (100 μM ammonium hexachloropalladate(IV) to 1 μM CBH I), only 10% of CBH I activity remains. [] This inhibition likely occurs through the binding of palladium to sulfur-containing residues like cysteine and cystine, potentially leading to their degradation and impacting the enzyme's structural integrity. [] This hypothesis is supported by several findings:
- Palladium-inhibited CBH I exhibits reduced thermal stability compared to the native enzyme. []
- Chemically modifying CBH I to attach pentaammine ruthenium(III) to specific histidine residues increases its susceptibility to palladium inhibition. []
- Ammonium hexachloropalladate(IV) can cleave the disulfide bond in Ellman's reagent, indicating its ability to interact with sulfur atoms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


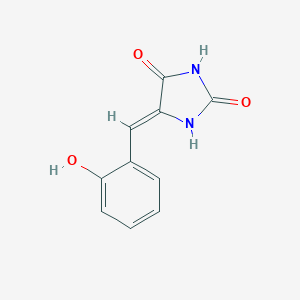
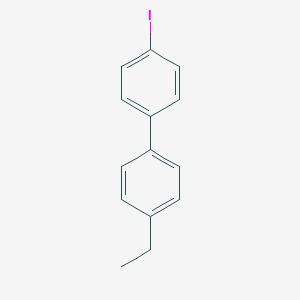
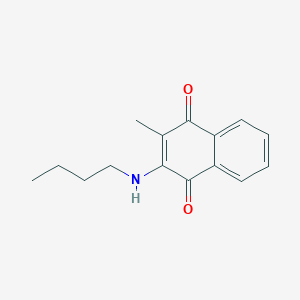
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
